molecular formula C21H26N4O2 B2859228 (E)-1-(4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one CAS No. 1021041-72-4

(E)-1-(4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one

Cat. No.: B2859228
CAS No.: 1021041-72-4
M. Wt: 366.465
InChI Key: BEEIPOGLUZCZOH-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-(4-(6-Isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one is a synthetic small molecule composed of three key pharmacophoric elements: a 2-methyl-6-isopropoxypyrimidine ring, a central piperazine linker, and an (E)-chalcone (3-phenylprop-2-en-1-one) moiety. This specific molecular architecture is of significant interest in medicinal chemistry research, particularly in the discovery and development of protein kinase inhibitors . Compounds featuring pyrimidine and piperazine subunits are frequently investigated for their potent activity against various oncogenic kinases, such as Abl and Src, and have shown promise in preclinical models of cancers like chronic myelogenous leukemia . The chalcone group is a privileged structure in drug discovery, known for its ability to interact with biological targets like tubulin, and has demonstrated antiproliferative effects in assays against tumor cell lines, including K562 leukemia cells . Researchers can utilize this high-quality compound as a key intermediate or a starting point for structure-activity relationship (SAR) studies, lead optimization, and screening campaigns to develop novel therapeutic agents for oncology and other disease areas. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

(E)-1-[4-(2-methyl-6-propan-2-yloxypyrimidin-4-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2/c1-16(2)27-20-15-19(22-17(3)23-20)24-11-13-25(14-12-24)21(26)10-9-18-7-5-4-6-8-18/h4-10,15-16H,11-14H2,1-3H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEEIPOGLUZCZOH-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC(C)C)N2CCN(CC2)C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CC(=N1)OC(C)C)N2CCN(CC2)C(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

Compound Name / ID Core Structure Substituents Pharmacological Notes
Target Compound Pyrimidine (6-isopropoxy-2-methyl) + piperazine + cinnamoyl - 6-isopropoxy, 2-methyl (pyrimidine)
- Phenyl (cinnamoyl)
No direct activity data; inferred kinase/receptor modulation potential
(E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-methylphenyl)prop-2-en-1-one Piperazine + cinnamoyl - Bis(4-methoxyphenyl)methyl (piperazine)
- 4-Methylphenyl (cinnamoyl)
Antimicrobial, anticancer, and neuroprotective activities reported; crystal structure confirms E-configuration and chair piperazine conformation
(E)-3-(4-Fluorophenyl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)prop-2-en-1-one Piperazine + cinnamoyl - Furan-2-carbonyl (piperazine)
- 4-Fluorophenyl (cinnamoyl)
Research applications noted (exact activities unspecified); structurally distinct due to furan-carbonyl group
6-((4-Methylsulfonylpiperazin-1-yl)methyl)-4-morpholino-2-(pyrimidin-5-yl)thieno[2,3-d]pyrimidine Thienopyrimidine + piperazine - Methylsulfonylpiperazine
- Morpholine, pyrimidin-5-yl
Likely kinase inhibitor (morpholine and thienopyrimidine motifs common in PI3K/mTOR inhibitors)

Pharmacological and Physicochemical Properties

  • Target vs. The 4-methylphenyl substituent in may reduce metabolic oxidation compared to the target’s unsubstituted phenyl.
  • Target vs. Thienopyrimidine Derivatives (): Thienopyrimidines (e.g., ) often exhibit higher kinase selectivity due to planar heterocyclic cores, whereas the target’s pyrimidine-piperazine may favor broader receptor interactions. The isopropoxy group in the target could improve solubility over methylsulfonyl groups in .

Crystallographic and Spectroscopic Data

  • : Confirms E-configuration via C21=C22 bond length (1.318 Å) and torsion angle (-178.7°); piperazine adopts chair conformation .
  • Target Compound : Expected similar E-configuration and piperazine geometry but lacks reported crystallographic data.

Research Implications and Gaps

  • Analogues : The bis(4-methoxyphenyl)methyl derivative demonstrates the importance of bulky piperazine substituents in enhancing bioactivity, a strategy applicable to the target compound.
  • Synthetic Optimization : Palladium-mediated coupling (as in ) could refine the target’s synthesis for scalability and purity.

Q & A

Q. Structural Analysis Table

FeatureRoleTechnique for Validation
Piperazine chairStability in binding pocketsX-ray crystallography
E-configurationPrevents steric hindranceNOESY NMR
Isopropoxy groupModulates logPHPLC retention time

Advanced: How does stereochemistry impact metabolic stability and toxicity?

Answer:

  • E vs. Z Isomers: The E-configuration reduces steric clash with metabolizing enzymes (e.g., CYP3A4), prolonging half-life. Z-isomers may form reactive epoxides .
  • Metabolite Profiling: Use LC-MS/MS to identify oxidation products (e.g., hydroxylation at the piperazine ring) .
  • Toxicity Screening: Compare IC50 values in hepatocyte assays (e.g., HepG2) to assess metabolic activation risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.